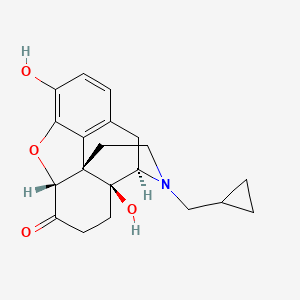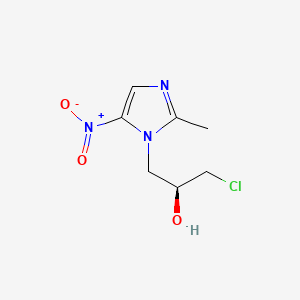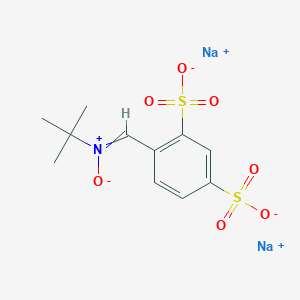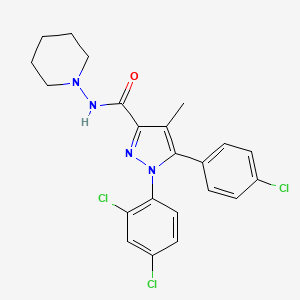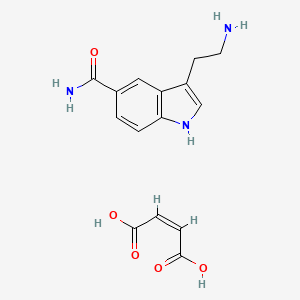
5-羧酰胺基色胺马来酸盐
描述
5-Carboxamidotryptamine maleate (5-CT maleate) is a receptor agonist with antihypertensive and glucose-raising effects . It has high affinity at 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-ht 5 and 5-HT 7 receptors .
Chemical Reactions Analysis
5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity .Physical And Chemical Properties Analysis
The molecular weight of 5-Carboxamidotryptamine maleate is 319.32. Its formula is C 11 H 13 N 3 O.C 4 H 4 O 4. It is soluble to 100 mM in water and has a purity of ≥99%. The compound should be stored at +4°C .科学研究应用
5-Carboxamidotryptamine Maleate: A Comprehensive Analysis of Scientific Research Applications:
Serotonergic G Protein-Coupled Receptor Screening
5-Carboxamidotryptamine maleate has been utilized in the screening of serotonergic G protein-coupled receptors, particularly in studies related to parasitic diseases such as Schistosomiasis. It aids in identifying novel classes of parasite-selective inhibitors, contributing to the development of targeted treatments .
Immune Response Modulation
Research indicates that targeting serotonin type 7 (5-HT7) receptor function with 5-Carboxamidotryptamine maleate can modulate immune responses. This has implications for reducing the severity of intestinal inflammation, suggesting potential therapeutic applications in inflammatory bowel diseases .
Central Nervous System Studies
As a serotonin analog, 5-Carboxamidotryptamine maleate is widely used to study its effects on the central nervous system. It serves as a tool to understand the role of serotonin receptors in various CNS functions and disorders .
Serotonin Receptor Agonism
This compound acts as an effective agonist for multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7. This broad receptor affinity makes it valuable for pharmacological research and drug development processes .
Antagonist and Partial Agonist Activity Studies
It is also used to study antagonist activity at certain serotonin receptors, providing insights into receptor function and aiding in the development of new drugs with specific receptor targets .
作用机制
Target of Action
5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin . It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various physiological and neurological processes.
Mode of Action
5-CT interacts with its targets by binding to the serotonin receptors, acting as a full agonist . This means it can fully activate the receptor and trigger a response. The binding of 5-CT to these receptors can lead to various changes in the cell, depending on the specific receptor it binds to.
Biochemical Pathways
The serotonin receptors, which 5-CT targets, are part of several biochemical pathways. They are G protein-coupled receptors (GPCRs) that can activate downstream signaling pathways when bound by an agonist . These pathways can have various effects, such as modulating mood, appetite, sleep, memory, and learning .
Result of Action
The molecular and cellular effects of 5-CT’s action depend on the specific serotonin receptor it binds to. For example, activation of the 5-HT 1A receptor can lead to a decrease in the activity of adenylate cyclase, reducing the level of cyclic adenosine monophosphate (cAMP) in the cell . This can have various effects, such as modulating neuronal excitability.
属性
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZSWAOVAMBQM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017355 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxamidotryptamine maleate | |
CAS RN |
118202-69-0, 74885-72-6 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?
A1: 5-carboxamidotryptamine maleate is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.
Q2: How does activation of 5-HT1A receptors by 5-carboxamidotryptamine maleate impact neuronal signaling?
A2: Studies in cultured hippocampal neurons reveal that 5-carboxamidotryptamine maleate, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].
Q3: Does 5-carboxamidotryptamine maleate affect neuronal activity in the hippocampus?
A3: Research suggests that 5-carboxamidotryptamine maleate, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].
Q4: What is the role of 5-carboxamidotryptamine maleate in modulating cardiovascular reflexes?
A4: 5-carboxamidotryptamine maleate has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].
Q5: How does the action of 5-carboxamidotryptamine maleate differ in tumor-feeding arterioles compared to normal arterioles?
A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to 5-carboxamidotryptamine maleate compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



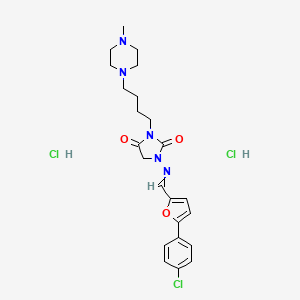
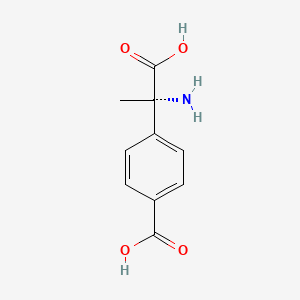

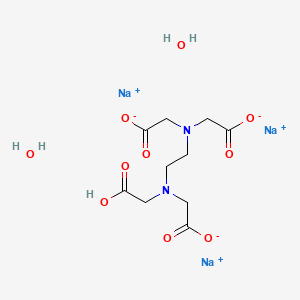
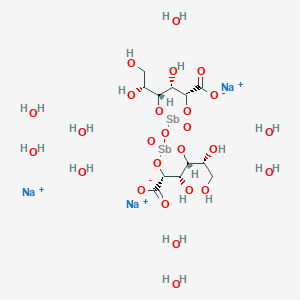
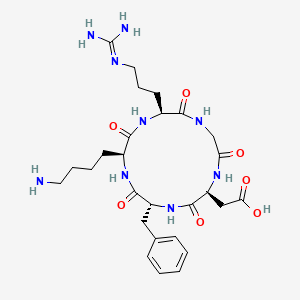
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)



